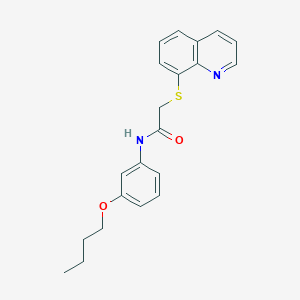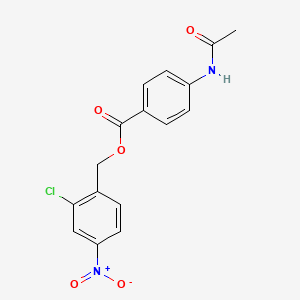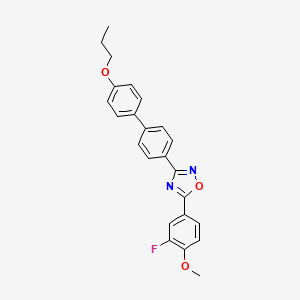![molecular formula C15H17O2P B5151715 [bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
[bis(2-methylphenyl)phosphoryl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(2-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C15H17O2P and a molecular weight of 270.27 g/mol. In
作用机制
The mechanism of action of [bis(2-methylphenyl)phosphoryl]methanol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[bis(2-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of [bis(2-methylphenyl)phosphoryl]methanol is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the main limitations of [bis(2-methylphenyl)phosphoryl]methanol is its cost. It is a relatively expensive compound, which can limit its use in certain applications.
未来方向
There are several future directions for the study of [bis(2-methylphenyl)phosphoryl]methanol. In medicine, further research is needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In agriculture, further research is needed to determine its potential use in the treatment of plant diseases caused by fungi and bacteria. In industry, further research is needed to determine its potential use in the production of polymers and resins.
Conclusion
In conclusion, [bis(2-methylphenyl)phosphoryl]methanol is a versatile chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages such as versatility and low toxicity, its cost can limit its use in certain applications. Further research is needed to determine its full potential in various fields and to develop more cost-effective synthesis methods.
合成方法
[bis(2-methylphenyl)phosphoryl]methanol can be synthesized through a multistep process involving the reaction of 2-methylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with formaldehyde. The final product is obtained by the addition of water to the reaction mixture and purification through recrystallization.
科学研究应用
[bis(2-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In agriculture, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the treatment of plant diseases caused by fungi and bacteria.
In industry, [bis(2-methylphenyl)phosphoryl]methanol can be used as a flame retardant and a plasticizer. It has also been studied for its potential use in the production of polymers and resins.
属性
IUPAC Name |
bis(2-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLZBJXIVPMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)phosphorylmethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)



![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)